molecular formula C17H19N7O B7141872 N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide

Cat. No.: B7141872
M. Wt: 337.4 g/mol
InChI Key: IAXKOIQFGAPRHX-UHFFFAOYSA-N
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Description

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a phenyl group, and an indazole moiety, making it a subject of study in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-2-24-16(21-22-23-24)11-5-3-6-12(9-11)19-17(25)13-7-4-8-15-14(13)10-18-20-15/h3,5-6,9-10,13H,2,4,7-8H2,1H3,(H,18,20)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXKOIQFGAPRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C3CCCC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring through a cycloaddition reaction involving an azide and a nitrile. The phenyl group is then introduced via a Suzuki coupling reaction with a boronic acid derivative. The indazole moiety is synthesized separately and then coupled with the tetrazole-phenyl intermediate under amide bond formation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or indazole rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activities. The indazole moiety may interact with protein kinases, modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • Levalbuterol Related Compound D
  • 3-Methoxyphenylboronic acid

Uniqueness

N-[3-(1-ethyltetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is unique due to its combination of a tetrazole ring and an indazole moiety, which is not commonly found in similar compounds

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